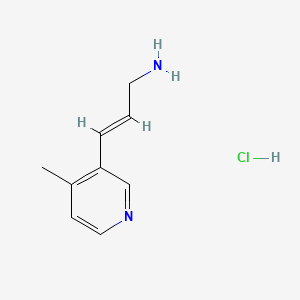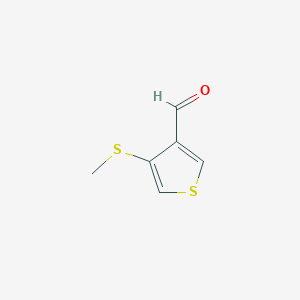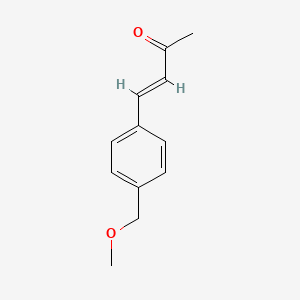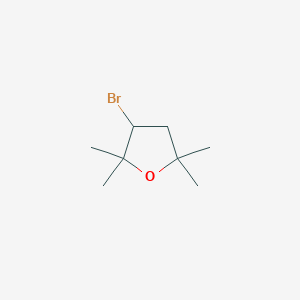
3-Bromo-2,2,5,5-tetramethyloxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-2,2,5,5-tetramethyloxolane is a heterocyclic organic compound with the molecular formula C8H15BrO It is a derivative of tetrahydrofuran, where the hydrogen atoms on the carbon atoms adjacent to the oxygen are replaced by methyl groups, and one of the hydrogen atoms is substituted with a bromine atom
Vorbereitungsmethoden
The synthesis of 3-Bromo-2,2,5,5-tetramethyloxolane typically involves the bromination of 2,2,5,5-tetramethyltetrahydrofuran. The reaction is carried out under controlled conditions using bromine or other brominating agents. The process involves the following steps:
Starting Material: 2,2,5,5-tetramethyltetrahydrofuran.
Bromination: The compound is treated with bromine in the presence of a catalyst or under UV light to facilitate the substitution reaction.
Purification: The resulting product is purified using techniques such as distillation or chromatography to obtain pure this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Chemischer Reaktionen
3-Bromo-2,2,5,5-tetramethyloxolane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amines, leading to the formation of different derivatives.
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 2,2,5,5-tetramethyltetrahydrofuran.
Common Reagents and Conditions: Typical reagents include sodium hydroxide, lithium aluminum hydride, and various catalysts.
Wissenschaftliche Forschungsanwendungen
3-Bromo-2,2,5,5-tetramethyloxolane has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a building block for medicinal compounds.
Wirkmechanismus
The mechanism of action of 3-Bromo-2,2,5,5-tetramethyloxolane involves its interaction with molecular targets through its bromine atom and the oxolane ring. The bromine atom can participate in nucleophilic substitution reactions, while the oxolane ring provides stability and reactivity. The compound’s effects are mediated through pathways involving these interactions, leading to the formation of various products depending on the reaction conditions .
Vergleich Mit ähnlichen Verbindungen
3-Bromo-2,2,5,5-tetramethyloxolane can be compared with other similar compounds such as:
2,2,5,5-Tetramethyltetrahydrofuran: Lacks the bromine atom, making it less reactive in substitution reactions.
2,2,5,5-Tetramethyloxolane: Similar structure but without the bromine atom, used as a solvent and reagent in different chemical processes.
3,3,4,4-Tetramethyltetrahydrofuran: Another derivative with different substitution patterns, leading to varied reactivity and applications.
The uniqueness of this compound lies in its bromine substitution, which imparts distinct chemical properties and reactivity, making it valuable in specific research and industrial applications.
Eigenschaften
Molekularformel |
C8H15BrO |
|---|---|
Molekulargewicht |
207.11 g/mol |
IUPAC-Name |
3-bromo-2,2,5,5-tetramethyloxolane |
InChI |
InChI=1S/C8H15BrO/c1-7(2)5-6(9)8(3,4)10-7/h6H,5H2,1-4H3 |
InChI-Schlüssel |
OPEWXPZVQAEICL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(C(O1)(C)C)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


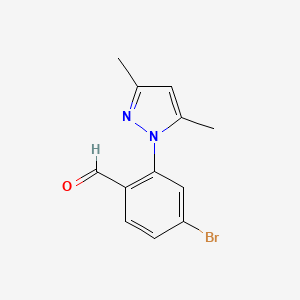
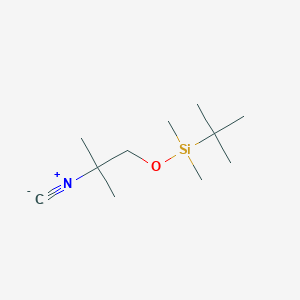

![3-[4-Fluoro-2-(trifluoromethyl)phenyl]-3-hydroxypropanoic acid](/img/structure/B13520439.png)

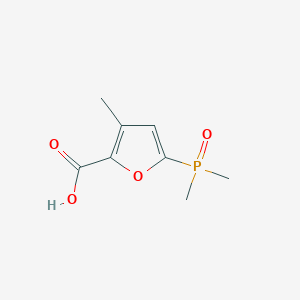

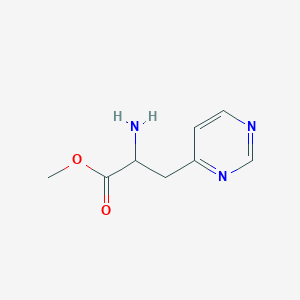
![2-[4-(Trifluoromethyl)phenyl]ethane-1-sulfonamide](/img/structure/B13520464.png)

